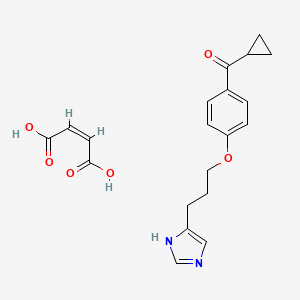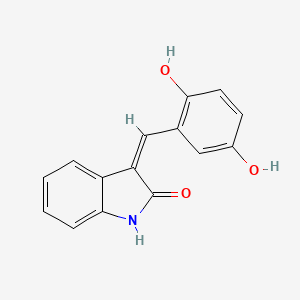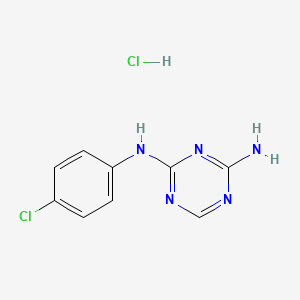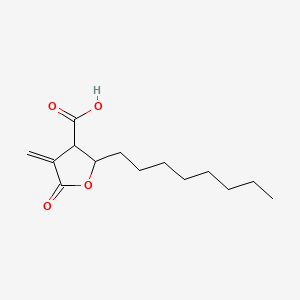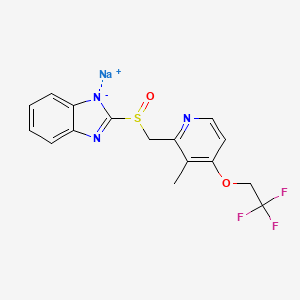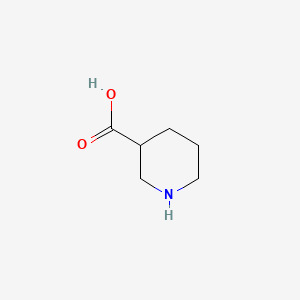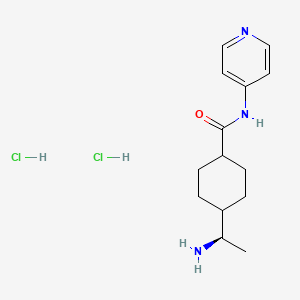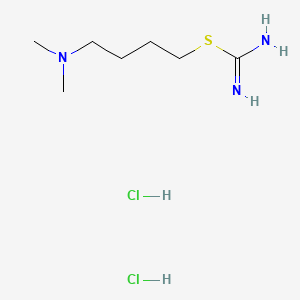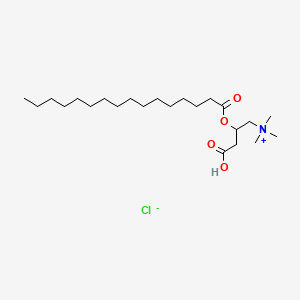
Ipsapirone
Vue d'ensemble
Description
Ipsapirone is a selective 5-HT 1A receptor partial agonist of the piperazine and azapirone chemical classes . It has antidepressant and anxiolytic effects . This compound was studied in several placebo-controlled trials for depression and continues to be used in research .
Synthesis Analysis
The currently applied synthetic methods of serotonin receptor ligands belonging to the group of long-chain arylpiperazines, including this compound, require the use of toxic solvents and comprise numerous synthetic steps . A more environmentally friendly method of this compound synthesis involves N-alkylation of bromobutyl saccharin with 1-(2-pyrimidyl)piperazine dihydrochloride . This method does not require the use of toxic and expensive solvents . The yield of the final product, this compound, was 85% and 67% in the first and the second method, respectively .Molecular Structure Analysis
The IUPAC name for this compound is 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one . The molecular formula is C19H23N5O3S .Applications De Recherche Scientifique
Recherche en neurosciences
L'Ipsapirone a été utilisé en neurosciences pour étudier ses effets sur les récepteurs de la sérotonine, en particulier le récepteur 5-HT1A . Il est utilisé pour comprendre le rôle de ces récepteurs dans les troubles du stress et de l'anxiété. Par exemple, la recherche a montré que l'this compound peut prévenir la désensibilisation induite par le stress des récepteurs 5-HT1A dans le noyau du raphé dorsal, ce qui est important pour développer des traitements contre les troubles liés au stress .
Pharmacocinétique
Les propriétés physico-chimiques des dérivés de l'this compound ont été évaluées pour comprendre leurs comportements pharmacocinétiques, tels que l'absorption, le métabolisme et l'excrétion . Des études impliquant des approches chromatographiques et chimiométriques ont fourni des informations sur la lipophilie de ces composés, ce qui est crucial pour leur efficacité et leur sécurité en tant qu'agents thérapeutiques .
Développement de médicaments
Dans le développement de médicaments, les dérivés de l'this compound sont synthétisés et analysés pour affecter les récepteurs de la dopamine et de la sérotonine . Cette recherche est essentielle pour créer de nouveaux médicaments qui peuvent cibler des voies spécifiques dans le cerveau, conduisant potentiellement à de nouveaux traitements pour les troubles psychiatriques .
Essais cliniques
L'this compound a été étudié dans plusieurs essais contrôlés par placebo pour la dépression et continue d'être utilisé dans la recherche en raison de ses effets antidépresseurs et anxiolytiques . Ces essais sont essentiels pour déterminer l'efficacité et la sécurité de l'this compound en tant qu'agent thérapeutique.
Utilisations thérapeutiques
Les applications thérapeutiques de l'this compound incluent son utilisation potentielle en tant qu'antidépresseur et anxiolytique . Son rôle d'agoniste partiel sélectif des récepteurs 5-HT1A en fait un candidat pour le traitement du trouble anxieux généralisé et de la dépression .
Recherche en biochimie
L'this compound est également l'objet de recherches en biochimie, où son impact sur l'expression des gènes est étudié. Par exemple, ses effets sur les gènes codant pour les protéines anti-apoptotiques et les enzymes antioxydantes ont été étudiés pour comprendre comment il peut protéger les neurones de l'apoptose induite par l'éthanol .
In Vivo
In vivo studies of ipsapirone have been conducted in animal models, primarily rodents. These studies have focused on the effects of this compound on behavior, cognition, and other psychological functions. This compound has been found to reduce anxiety and improve cognitive performance in rodent models.
In Vitro
In vitro studies of ipsapirone have been conducted in cell cultures and other laboratory settings. These studies have focused on the effects of this compound on cell proliferation, cell viability, and other cellular functions. This compound has been found to reduce cell proliferation and increase cell viability in cell culture models.
Mécanisme D'action
Target of Action
Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .
Mode of Action
As a partial agonist of the 5-HT1A receptor, this compound binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, this compound can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, this compound can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the lipophilic properties of this compound can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how this compound is metabolized and excreted .
Activité Biologique
Ipsapirone has been found to have a variety of biological activities. It has been found to reduce anxiety, improve cognitive performance, reduce cell proliferation, and increase cell viability. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce levels of serotonin and dopamine in the brain, which results in the desired therapeutic effects of this compound. It has also been found to reduce levels of inflammatory cytokines and increase levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ipsapirone in laboratory experiments has a number of advantages and limitations. The primary advantage is that this compound is an effective and safe drug that can be used to study the effects of serotonin and dopamine on behavior, cognition, and other psychological functions. The primary limitation is that this compound is not available in all countries, and it is not approved for human use, so it cannot be used in clinical trials.
Orientations Futures
The study of ipsapirone is an active area of research, and there are a number of potential future directions for research. These include further research into the effects of this compound on behavior, cognition, and other psychological functions; further research into the effects of this compound on cell proliferation, cell viability, and other cellular functions; further research into the mechanism of action of this compound; further research into the biochemical and physiological effects of this compound; and further research into the pharmacodynamics of this compound. Additionally, there is potential for further research into the use of this compound in the treatment of mental health conditions, such as schizophrenia, bipolar disorder, and other mental health conditions.
Propriétés
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUVVIWVWFLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045688 | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95847-70-4 | |
| Record name | Ipsapirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipsapirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPSAPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

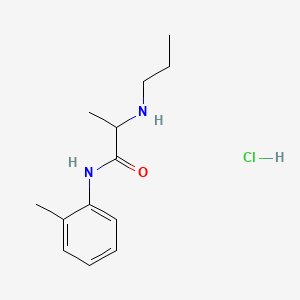
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
